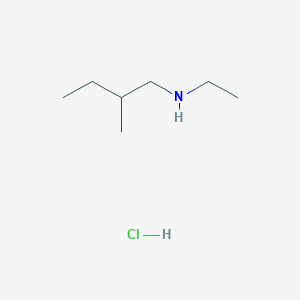

Ethyl(2-methylbutyl)amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethyl-2-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-4-7(3)6-8-5-2;/h7-8H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEIJRFYIPCVMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CNCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Methylbutyl Amine Hydrochloride and Analogous Secondary Amines

Synthesis of 2-Methylbutylamine (B1361350) as a Precursor

Decarboxylation Pathways from Amino Acid Precursors

The synthesis of 2-methylbutylamine can be achieved through the decarboxylation of the amino acid L-isoleucine. This process involves the removal of the carboxyl group from isoleucine, releasing carbon dioxide and yielding the corresponding amine. stackexchange.comwikipedia.org This transformation can be accomplished through both enzymatic and chemical methods.

Enzymatic decarboxylation is a highly specific and efficient method that utilizes enzymes known as amino acid decarboxylases (AAADs). nih.gov These enzymes, often pyridoxal (B1214274) phosphate-dependent, catalyze the removal of the carboxyl group from amino acids to produce amines. nih.gov The reaction proceeds through the formation of a Schiff base between the amino acid and pyridoxal phosphate, which facilitates the decarboxylation. stackexchange.com

Chemical decarboxylation of isoleucine can be achieved by heating the amino acid, often in the presence of a catalyst. stackexchange.com A common method involves heating the amino acid with an aldehyde, which acts as a catalyst. stackexchange.com The reaction proceeds through the formation of an imine intermediate, which then undergoes decarboxylation. For instance, heating an amino acid in the presence of an aromatic aldehyde can lead to the formation of the corresponding amine. stackexchange.comgoogle.com The choice of catalyst and reaction conditions can influence the yield and purity of the resulting amine.

| Method | Precursor | Key Reagents/Conditions | Product | Reference |

| Enzymatic Decarboxylation | L-Isoleucine | Amino Acid Decarboxylase (AAAD), Pyridoxal Phosphate | 2-Methylbutylamine | nih.gov |

| Chemical Decarboxylation | L-Isoleucine | Heat, Aldehyde Catalyst | 2-Methylbutylamine | stackexchange.comgoogle.com |

Hydrolytic Routes from Imine Intermediates

An alternative route to 2-methylbutylamine involves the hydrolysis of an imine intermediate. byjus.com Imines, also known as Schiff bases, are formed by the reaction of a primary amine with an aldehyde or ketone. redalyc.org The synthesis of 2-methylbutylamine via this route would typically involve the formation of an imine from 2-methylbutanal, followed by its hydrolysis.

The formation of the imine intermediate can be achieved by reacting 2-methylbutanal with a suitable source of nitrogen, such as ammonia. The subsequent hydrolysis of the imine to yield 2-methylbutylamine is typically carried out in the presence of water and an acid catalyst. byjus.com The mechanism involves the protonation of the imine nitrogen, followed by nucleophilic attack of water on the carbon atom of the C=N double bond. This leads to the formation of a carbinolamine intermediate, which then breaks down to yield the primary amine and the original carbonyl compound. byjus.com

A related synthetic strategy involves the formation of a benzyl (B1604629) imine intermediate, which can then be subjected to further reactions before the final deprotection to release the desired primary amine. For example, a multi-step synthesis of 2-methoxy ethylamine (B1201723) has been reported that proceeds through the formation of a benzyl imine from ethanolamine (B43304) and benzaldehyde. google.com This intermediate is then methylated, and the benzyl protecting group is subsequently removed by acid hydrolysis to yield the final product. google.com A similar strategy could be envisioned for the synthesis of 2-methylbutylamine.

| Step | Reactants | Key Reagents/Conditions | Intermediate/Product | Reference |

| Imine Formation | 2-Methylbutanal, Ammonia | Acid Catalyst | N-(2-methylbutylidene)amine | redalyc.org |

| Imine Hydrolysis | N-(2-methylbutylidene)amine | Water, Acid Catalyst | 2-Methylbutylamine | byjus.com |

Direct Synthetic Routes for Ethyl(2-methylbutyl)amine (B2759051) Hydrochloride

N-Alkylation Strategies of Primary Amines

Once 2-methylbutylamine is synthesized, it can be converted to ethyl(2-methylbutyl)amine through N-alkylation. This classic method for forming secondary amines involves the reaction of a primary amine with an alkylating agent, such as an alkyl halide. sciencemadness.org In this case, 2-methylbutylamine would be reacted with an ethylating agent, for example, ethyl bromide or ethyl iodide.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide that is formed as a byproduct. sciencemadness.org Common bases used for this purpose include potassium carbonate or sodium carbonate. sciencemadness.org The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or DMF often being employed. reddit.com A significant challenge in N-alkylation is the potential for overalkylation, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt. sciencemadness.org To favor the formation of the secondary amine, an excess of the primary amine can be used.

A related procedure has been described for the synthesis of N-methylethylamine, where ethylamine is heated with methyl iodide. orgsyn.org This suggests that heating 2-methylbutylamine with an ethyl halide could be a viable route to ethyl(2-methylbutyl)amine.

| Reactants | Alkylating Agent | Base | Solvent | Product | Reference |

| 2-Methylbutylamine | Ethyl Bromide | Potassium Carbonate | Acetonitrile | Ethyl(2-methylbutyl)amine | sciencemadness.orgreddit.com |

| 2-Methylbutylamine | Ethyl Iodide | Sodium Carbonate | DMF | Ethyl(2-methylbutyl)amine | sciencemadness.orgreddit.com |

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for the synthesis of secondary amines. masterorganicchemistry.com This one-pot reaction involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com To synthesize ethyl(2-methylbutyl)amine, 2-methylbutanal would be reacted with ethylamine in the presence of a suitable reducing agent.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. organicreactions.orgchemicalbook.com Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting aldehyde. chemicalbook.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The pH of the reaction mixture is often controlled to facilitate both imine formation and the subsequent reduction. chemicalbook.com

The general procedure involves mixing the aldehyde and the amine, allowing time for the imine to form, and then adding the reducing agent. commonorganicchemistry.com The reaction progress can be monitored by techniques such as TLC or GC-MS.

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Product | Reference |

| 2-Methylbutanal | Ethylamine | Sodium Borohydride (NaBH₄) | Methanol | Ethyl(2-methylbutyl)amine | organicreactions.orgcommonorganicchemistry.com |

| 2-Methylbutanal | Ethylamine | Sodium Cyanoborohydride (NaBH₃CN) | Ethanol | Ethyl(2-methylbutyl)amine | masterorganicchemistry.comchemicalbook.com |

Salt Formation Mechanisms

The final step in the synthesis of ethyl(2-methylbutyl)amine hydrochloride is the formation of the hydrochloride salt. This is a straightforward acid-base reaction where the basic secondary amine reacts with hydrochloric acid. libretexts.org The lone pair of electrons on the nitrogen atom of the amine acts as a proton acceptor, reacting with the proton (H⁺) from the hydrochloric acid. spectroscopyonline.comyoutube.com

This reaction results in the formation of an ammonium salt, where the nitrogen atom becomes positively charged and is associated with the chloride anion (Cl⁻). spectroscopyonline.com The formation of the hydrochloride salt often leads to the precipitation of a crystalline solid from the reaction mixture, which can be isolated by filtration. youtube.com This process is also frequently used to improve the handling, stability, and water solubility of amines. spectroscopyonline.com

The salt formation is typically achieved by treating a solution of the free amine in an organic solvent, such as diethyl ether or isopropanol, with a solution of hydrochloric acid (either as a gas dissolved in a solvent or as an aqueous solution). nih.gov The resulting salt can then be purified by recrystallization.

| Amine | Acid | Solvent | Product | Reference |

| Ethyl(2-methylbutyl)amine | Hydrochloric Acid (HCl) | Diethyl Ether | This compound | spectroscopyonline.comnih.gov |

| Ethyl(2-methylbutyl)amine | Hydrochloric Acid (HCl) | Isopropanol | This compound | nih.gov |

Stereoselective Synthesis and Chiral Resolution Techniques

Chiral resolution is a process that separates a racemic mixture into its individual enantiomers. wikipedia.org Among the most effective modern techniques is kinetic resolution, wherein a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic substrate. This rate difference allows for the separation of the faster-reacting enantiomer (which is converted into a new product) from the slower-reacting, unreacted enantiomer. When enzymes are used as the chiral catalysts, this process is noted for its exceptional selectivity and sustainability. researchgate.net

Enzyme-mediated kinetic resolution is a highly effective strategy for obtaining enantiopure amines. researchgate.net This method leverages the inherent stereoselectivity of enzymes, such as lipases, proteases, and acylases, to preferentially catalyze a transformation on one enantiomer of a racemic mixture. researchgate.net The process results in a mixture of a derivatized enantiomer and the unreacted, optically enriched enantiomer, which can then be separated by standard chemical techniques.

Hydrolases, particularly lipases, are extensively used for the kinetic resolution of chiral amines. researchgate.net These enzymes can catalyze the selective acylation of one amine enantiomer in the presence of an achiral acyl donor. The lipase (B570770) from Candida antarctica (CALB), often immobilized as Novozym 435, is a prominent biocatalyst in this field due to its broad substrate scope and high enantioselectivity. mdpi.comgoogle.com In a typical resolution, the racemic amine is incubated with the enzyme and an acyl donor, such as an ethyl ester. The enzyme selectively facilitates the transfer of the acyl group to one of the amine enantiomers, converting it to an amide, while leaving the other enantiomer largely unreacted.

The efficiency of such a resolution is often described by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E values (typically >100) are desirable for achieving products with high enantiomeric excess (ee). Research has demonstrated that combining enantioselective acyl transfer with the acylation of a chiral amine can lead to highly efficient double enzymatic kinetic resolutions, yielding multiple optically pure compounds from a single process. mdpi.com

Table 1: Key Enzymes in Racemate Resolution of Amines

| Enzyme Family | Common Examples | Typical Reaction Catalyzed |

| Lipases | Candida antarctica Lipase B (CALB), Novozym 435 | Enantioselective N-acylation |

| Proteases | Subtilisin | Amide hydrolysis or synthesis |

| Acylases | Penicillin Acylase | Hydrolysis of N-acyl amines |

| Transaminases | ω-Transaminases (ω-TAs) | Asymmetric synthesis from ketones |

Enantioselective acylation is the most common enzymatic method for the kinetic resolution of racemic amines. researchgate.netresearchgate.net This technique relies on a chiral biocatalyst, typically a lipase, to selectively acylate one enantiomer of the amine using an achiral acyl donor. google.com The reaction solvent, acyl donor, and temperature are critical parameters that can significantly influence both the reaction rate and the stereoselectivity. acs.org

In this process, a racemic amine, such as a structural analog of ethyl(2-methylbutyl)amine, is dissolved in a suitable organic solvent along with an acyl donor. The addition of an enzyme like CALB initiates the reaction. The enzyme's active site, being chiral, preferentially binds one enantiomer of the amine in an orientation suitable for nucleophilic attack on the acyl donor, forming an amide. The other enantiomer binds less effectively or in a non-productive orientation, and thus reacts at a much slower rate.

A study on the resolution of 2-amino-3,3-dimethylbutane (B147666) using immobilized CALB (NOVO SP 435) demonstrated the effectiveness of this method. google.com When using isopropyl acetate (B1210297) as the acyl donor, the (R)-enantiomer was selectively acylated to the corresponding acetamide, leaving the (S)-amine unreacted with high enantiomeric purity. The choice of the acyl donor's alkyl group can be crucial; isoalkyl groups like isopropyl have been found to enhance stereospecificity. google.com

The progress of the reaction can be monitored using chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of both the remaining amine substrate and the amide product. mdpi.com The separation of the resulting amide from the unreacted amine is typically straightforward, often accomplished through extraction or chromatography, yielding both enantiomers in optically enriched forms. google.com

Table 2: Example of Enantioselective Acylation of a Chiral Amine

| Substrate | Enzyme | Acyl Donor | Product | Unreacted Enantiomer |

| Racemic 2-amino-3,3-dimethylbutane | Immobilized Candida antarctica Lipase (NOVO SP 435) | Isopropyl acetate | (R)-N-(1,2,2-trimethylpropyl)acetamide | (S)-2-amino-3,3-dimethylbutane |

Elucidation of Reaction Mechanisms Involving Ethyl 2 Methylbutyl Amine Hydrochloride

Nucleophilic Reactivity of the Secondary Amine Moiety

The nitrogen atom in Ethyl(2-methylbutyl)amine (B2759051) possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity is the driving force for its participation in a wide array of chemical reactions. However, the reactivity of this secondary amine is modulated by a combination of electronic and steric factors.

The presence of two alkyl groups (ethyl and 2-methylbutyl) attached to the nitrogen atom exerts an electron-donating inductive effect. This effect increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to a primary amine with only one alkyl group. However, these alkyl groups also introduce steric hindrance around the nitrogen's lone pair, which can impede its ability to attack sterically crowded electrophilic centers. The 2-methylbutyl group, with its branching at the beta-position to the nitrogen, contributes significantly to this steric bulk.

Table 1: Factors Influencing the Nucleophilic Reactivity of Ethyl(2-methylbutyl)amine

| Factor | Description | Impact on Reactivity |

| Electronic Effect | The ethyl and 2-methylbutyl groups are electron-donating. | Increases electron density on the nitrogen, enhancing nucleophilicity. |

| Steric Hindrance | The alkyl groups, particularly the branched 2-methylbutyl group, create steric bulk around the nitrogen atom. | May decrease reactivity towards sterically demanding electrophiles. |

| Solvent Effects | The nature of the solvent can influence the solvation of the amine and the transition state of the reaction. | Polar protic solvents can solvate the amine through hydrogen bonding, potentially affecting its nucleophilicity. |

Aminolysis Reaction Mechanisms

Aminolysis is a chemical reaction in which an amine reacts with another molecule, resulting in the cleavage of one or more bonds. In the context of Ethyl(2-methylbutyl)amine, this typically involves the nucleophilic attack of the amine on a carbonyl compound, such as an ester or an acyl halide, leading to the formation of an amide.

Kinetic studies of the aminolysis of esters by secondary amines generally reveal that the reaction can proceed through a stepwise mechanism. The rate of these reactions is influenced by several factors, including the nature of the amine, the electrophilicity of the carbonyl carbon, the quality of the leaving group, and the reaction conditions.

For a reaction between Ethyl(2-methylbutyl)amine and an ester, the rate law can often be expressed as:

Rate = k[Amine][Ester]

In some cases, particularly in non-polar solvents, a second-order dependence on the amine concentration is observed (Rate = k[Amine]²[Ester]), suggesting that a second molecule of the amine acts as a base to facilitate the removal of a proton in the rate-determining step. The steric hindrance of the 2-methylbutyl group in Ethyl(2-methylbutyl)amine would likely influence the rate constant (k) when compared to less hindered secondary amines.

The aminolysis of carbonyl compounds by secondary amines is widely accepted to proceed through the formation of a tetrahedral intermediate. wikipedia.org In this mechanism, the nucleophilic nitrogen atom of Ethyl(2-methylbutyl)amine attacks the electrophilic carbonyl carbon of the substrate. This addition breaks the carbonyl π-bond and forms a new carbon-nitrogen bond, resulting in a transient tetrahedral species with a negatively charged oxygen atom and a positively charged nitrogen atom (a zwitterion).

If the Ethyl(2-methylbutyl)amine molecule contains an appropriately positioned leaving group or a site of unsaturation, intramolecular reactions leading to cyclization can occur. For instance, an N-(ω-haloalkyl) derivative of Ethyl(2-methylbutyl)amine could undergo an intramolecular nucleophilic substitution to form a heterocyclic ring. The rate and feasibility of such cyclizations are highly dependent on the length of the alkyl chain, following established principles of ring-formation kinetics (e.g., the preference for the formation of 5- and 6-membered rings).

Conversely, Ethyl(2-methylbutyl)amine can act as a nucleophile in ring-opening reactions of strained cyclic compounds such as epoxides or aziridines. The amine attacks one of the electrophilic carbons of the ring, leading to the opening of the ring and the formation of a new carbon-nitrogen bond. In the case of unsymmetrical epoxides, the regioselectivity of the attack (i.e., which carbon is attacked) is governed by both steric and electronic factors.

Imine Formation and Subsequent Transformations

The reaction of secondary amines with aldehydes and ketones does not lead to the formation of stable imines, as there is no proton on the nitrogen atom to be eliminated in the final step of the reaction. Instead, the reaction proceeds through the formation of an iminium ion, which can then be transformed into an enamine if an α-proton is present.

The initial step involves the nucleophilic attack of the Ethyl(2-methylbutyl)amine on the carbonyl carbon of an aldehyde or ketone to form a tetrahedral intermediate known as a carbinolamine. researchgate.net This is followed by protonation of the hydroxyl group and its subsequent elimination as a water molecule. This elimination step results in the formation of a resonance-stabilized cation known as an iminium ion, where the nitrogen atom bears a positive charge and is double-bonded to the carbon.

Table 2: General Steps in the Reaction of a Secondary Amine with a Ketone

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the secondary amine on the carbonyl carbon. | Tetrahedral Intermediate (Carbinolamine) |

| 2 | Proton transfer from the nitrogen to the oxygen. | Zwitterionic Intermediate |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated Carbinolamine |

| 4 | Elimination of water. | Iminium Ion |

| 5 | Deprotonation of an α-carbon by a base. | Enamine |

These resulting iminium ions are themselves valuable synthetic intermediates. They are more electrophilic than the starting carbonyl compound and can react with a variety of nucleophiles at the carbon atom of the C=N bond. Furthermore, if the iminium ion has a proton on an adjacent carbon (an α-proton), a base can abstract this proton to form an enamine. Enamines are neutral species that are nucleophilic at the α-carbon and can undergo a range of alkylation and acylation reactions. The specific transformations of the iminium ion derived from Ethyl(2-methylbutyl)amine would depend on the structure of the carbonyl compound and the reaction conditions employed.

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 2 Methylbutyl Amine Hydrochloride

Advanced Chromatographic Separation Methods

Chromatography is a cornerstone for the separation and analysis of chemical compounds. For a molecule like Ethyl(2-methylbutyl)amine (B2759051) hydrochloride, advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Multidimensional Gas Chromatography (GCxGC) offer the high resolution and sensitivity required for detailed characterization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. The analysis of Ethyl(2-methylbutyl)amine hydrochloride by HPLC typically requires careful method development, particularly concerning the stationary phase, mobile phase, and detection method. Since secondary amines like Ethyl(2-methylbutyl)amine often lack a strong native chromophore, UV-Vis detection can be challenging without derivatization. researchgate.net Therefore, methods often employ pre- or post-column derivatization to attach a UV-active or fluorescent tag, significantly enhancing detection sensitivity. libretexts.orgnih.gov

Reversed-phase HPLC using a C18 column is a common approach. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode to achieve optimal separation. scielo.br When coupled with mass spectrometry (LC-MS), HPLC provides not only retention time data but also mass-to-charge ratio information, enabling definitive identification and quantification. acs.org

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of Derivatized Ethyl(2-methylbutyl)amine

| Parameter | Condition |

|---|---|

| Chromatographic System | Ultra-High Performance Liquid Chromatography (UPLC) system |

| Column | Reversed-phase C18 column (e.g., HSS T3, 2.1 x 150 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 10 µL |

| Gradient Elution | Linear gradient from 4% B to 95% B |

| Derivatization Reagent | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) |

| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) |

Multidimensional Gas Chromatography (GCxGC)

For volatile compounds or those that can be made volatile through derivatization, gas chromatography is a powerful tool. Multidimensional gas chromatography (MDGC), particularly comprehensive two-dimensional gas chromatography (GCxGC), offers a significant increase in separation power compared to conventional single-column GC. unito.it This is especially valuable for analyzing compounds in complex matrices or for separating closely related isomers. taylorandfrancis.com

Given that Ethyl(2-methylbutyl)amine is a chiral molecule, enantioselective GCxGC is the method of choice for separating its enantiomers. nih.govresearchgate.net This technique typically uses two columns with different separation mechanisms. A common configuration for chiral analysis involves a non-polar standard column in the first dimension (¹D) to separate compounds based on boiling points, followed by a chiral column in the second dimension (²D) to resolve the enantiomers. monash.edu The enhanced peak capacity and resolution of GCxGC can resolve enantiomers that would otherwise co-elute with interfering compounds in a one-dimensional separation. researchgate.net

Table 2: Example Column Combination for Enantioselective GCxGC Analysis

| Dimension | Column Type | Stationary Phase Example | Separation Principle |

|---|---|---|---|

| First Dimension (¹D) | Non-polar | Polydimethylsiloxane (e.g., DB-1) | Boiling Point / Volatility |

| Second Dimension (²D) | Chiral | Derivatized Cyclodextrin (e.g., Rt-βDEX) | Enantioselectivity / Chirality |

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. gcms.cz For Ethyl(2-methylbutyl)amine, derivatization serves several key purposes: it can increase volatility and thermal stability for GC analysis, and it can introduce chromophoric or fluorophoric tags for sensitive detection by HPLC-UV or HPLC-Fluorescence. researchgate.netjfda-online.com

For GC analysis, common strategies for derivatizing secondary amines include acylation and silylation. nih.gov Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride (PFBCI) produces stable, volatile derivatives that are highly responsive to electron capture detectors (ECD). gcms.czjfda-online.com

For HPLC, derivatization aims to attach a molecule that absorbs UV light or fluoresces, thereby enhancing detection. libretexts.org Reagents such as dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) are widely used for primary and secondary amines, yielding highly fluorescent derivatives that allow for trace-level detection. nih.govnih.gov

Table 3: Selected Derivatization Reagents for Secondary Amines

| Reagent | Abbreviation | Technique | Purpose |

|---|---|---|---|

| Trifluoroacetic anhydride | TFAA | GC | Increases volatility; enhances ECD detection. gcms.cz |

| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | GC | Forms stable silyl (B83357) derivatives, increasing volatility. thermofisher.com |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | HPLC | Forms highly fluorescent derivative for FLD detection. nih.gov |

| Dansyl chloride | HPLC | Forms fluorescent derivative for FLD detection. nih.gov | |

| 2-Naphthalenesulfonyl chloride | NSCl | HPLC | Forms UV-active derivative for UV detection. nih.gov |

Application of Isotope Labeling in Characterization

Isotope labeling involves the replacement of one or more atoms in a molecule with their isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), or ¹²C with ¹³C. researchgate.net This technique is exceptionally powerful when combined with mass spectrometry (MS) for the characterization and quantification of analytes like this compound. acs.org

The most prominent application is in quantitative analysis using the isotope dilution method. nih.gov A known amount of an isotopically labeled version of the analyte—in this case, deuterium-labeled Ethyl(2-methylbutyl)amine—is added to the sample as an internal standard. Because the labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects and losses during sample preparation and ionization. acs.org By measuring the ratio of the MS signal of the native analyte to that of the labeled internal standard, a highly accurate and precise quantification can be achieved. nih.gov

Furthermore, isotope labeling is a valuable tool for elucidating metabolic pathways and studying reaction mechanisms. nih.gov For instance, deuterium labeling can help determine the sites of metabolic oxidation by observing mass shifts in metabolites. The kinetic isotope effect, where C-D bonds are broken more slowly than C-H bonds, can be exploited to slow down metabolism at specific positions, which has applications in drug development. nih.gov The synthesis of deuterated amines can be achieved through various methods, including hydrogen-deuterium exchange reactions using D₂O as the deuterium source. acs.org

Table 4: Applications of Isotope Labeling in Amine Characterization

| Isotope | Technique | Application | Benefit |

|---|---|---|---|

| Deuterium (²H) | GC-MS, LC-MS | Quantitative Analysis (Internal Standard) | Corrects for matrix effects and sample loss, improving accuracy. acs.orgnih.gov |

| Carbon-13 (¹³C) | GC-MS, LC-MS | Quantitative Analysis (Internal Standard) | Minimal isotopic effect; provides a distinct mass shift. acs.org |

| Nitrogen-15 (¹⁵N) | GC-MS, LC-MS | Metabolic Studies | Traces the fate of the nitrogen atom in biological systems. nih.gov |

| Deuterium (²H) | Mass Spectrometry | Mechanistic Studies | Investigates fragmentation pathways and reaction mechanisms. researchgate.net |

Theoretical Chemistry and Computational Modeling of Ethyl 2 Methylbutyl Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental understanding of the electronic structure and energetic properties of a molecule. For Ethyl(2-methylbutyl)amine (B2759051) hydrochloride, these calculations can elucidate the effects of protonation on the amine and the interaction with the chloride counter-ion.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. DFT studies on Ethyl(2-methylbutyl)amine hydrochloride would typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface.

Key insights from DFT studies would include the calculation of various molecular properties. The distribution of electron density and the molecular electrostatic potential (MEP) surface would highlight the charge distribution across the ion pair, identifying the positively charged ammonium (B1175870) head and the negatively charged chloride ion. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide information about the molecule's reactivity. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability.

Table 1: Illustrative DFT Calculated Properties for this compound

| Property | Exemplary Calculated Value | Significance |

| Total Energy | -485.1234 Hartrees | Represents the total electronic energy of the optimized geometry. |

| Dipole Moment | 9.5 Debye | Indicates the overall polarity of the ion pair. |

| HOMO Energy | -8.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | 1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 9.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| N-H Bond Length | 1.04 Å | The elongation of this bond upon protonation can be quantified. |

| N···Cl Distance | 3.1 Å | Characterizes the ionic interaction distance between the ammonium cation and chloride anion. |

Note: These values are representative and would be expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G).*

Ab initio molecular dynamics (AIMD) simulations provide a way to study the dynamic behavior of a molecule at the quantum mechanical level. An AIMD simulation of this compound, likely in a solvent like water, would reveal the dynamic nature of the ionic bond and the surrounding solvent shell.

These simulations could track the fluctuations in the N-H···Cl hydrogen bond distance and the coordination of water molecules around the ammonium and chloride ions. This would provide a detailed picture of the solvation structure and the stability of the ion pair in solution. Furthermore, AIMD can be used to explore the proton transfer dynamics between the ammonium ion and surrounding water molecules, offering insights into its acidic properties.

Molecular Modeling and Conformational Analysis

The presence of a chiral center and several rotatable bonds in this compound results in a complex conformational landscape. Molecular modeling techniques are essential to explore these different conformations and identify the most stable ones.

A systematic or stochastic conformational search would be the first step in analyzing the molecule's flexibility. This process generates a multitude of possible three-dimensional arrangements of the atoms. Each of these conformers is then subjected to energy minimization using a suitable force field (e.g., MMFF94 or AMBER) to identify the local energy minima on the potential energy surface.

The resulting conformers would be ranked by their relative energies. It is expected that the lowest energy conformers would exhibit specific intramolecular interactions, such as hydrogen bonding, and would minimize steric hindrance between the alkyl groups. The distribution of these conformers according to the Boltzmann distribution would determine the predominant shapes the molecule adopts at a given temperature.

A more detailed understanding of the conformational preferences can be gained by systematically exploring the potential energy surface as a function of key dihedral (torsional) angles. For this compound, the crucial torsional angles would be around the C-C bonds of the ethyl and 2-methylbutyl groups, as well as the C-N bond.

By rotating these bonds in discrete steps and calculating the energy at each step, a potential energy profile can be constructed. This profile reveals the energy barriers between different conformers and identifies the most stable rotational isomers (rotamers).

Table 2: Key Torsional Angles and Expected Stable Conformers for this compound

| Torsional Angle | Description | Expected Stable Conformations (degrees) |

| C-C-N-C | Rotation around the C-N bond | gauche (~60°), anti (~180°) |

| C-C-C-C (butyl) | Rotation of the ethyl group relative to the butyl chain | gauche (~60°), anti (~180°) |

| C-C(chiral)-C-N | Rotation around the bond adjacent to the chiral center | Specific staggered conformations to minimize steric clash |

Reaction Pathway and Transition State Analysis

Computational chemistry can also be used to investigate the potential chemical reactions involving this compound. This involves identifying the transition states that connect reactants to products and calculating the activation energies for these processes.

For instance, one could study the mechanism of a potential elimination reaction where the amine acts as a leaving group. This would involve locating the transition state structure for the reaction and calculating its energy relative to the reactants. The results of such a study would provide valuable information on the reaction kinetics and the feasibility of the proposed mechanism. Another area of investigation could be the nucleophilic substitution reactions at the nitrogen atom, although these are generally less common for secondary amines. The computational analysis would help in understanding the factors that influence the reaction rate and selectivity.

Elucidation of Reaction Energy Profiles

Computational studies on similar aliphatic amines have demonstrated the utility of DFT in mapping out reaction pathways. For example, in the N-alkylation of amines with alcohols catalyzed by metal complexes, DFT calculations can trace the energy changes as the reactants are converted to products through various intermediate steps. acs.orgacs.org The reaction energy profile for a hypothetical reaction involving this compound would typically be calculated by optimizing the geometries of the reactants, products, and any intermediates and transition states.

Table 1: Illustrative Reaction Energy Profile Data for a Hypothetical N-Alkylation of Ethyl(2-methylbutyl)amine

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Ethyl(2-methylbutyl)amine + Electrophile | 0.0 |

| Transition State | Activated complex | +20.5 |

| Intermediate | Transient species | +5.2 |

| Transition State 2 | Second activated complex | +15.8 |

| Products | N-Alkylated amine | -10.3 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies on reaction energy profiles.

Determination of Activation Energies

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. Computationally, it is determined as the energy difference between the reactants and the highest energy transition state on the reaction energy profile. Various computational methods, including DFT and ab initio methods like Møller–Plesset perturbation theory (MP2), can be used to calculate activation energies with a high degree of accuracy. mdpi.com

For this compound, the activation energies for various potential reactions, such as deprotonation or nucleophilic attack, could be calculated. These calculations would involve locating the transition state structure for the reaction of interest and then performing frequency calculations to confirm that it is a true transition state (i.e., it has exactly one imaginary frequency).

A study on the Eschweiler-Clarke methylation of methylamine (B109427) using DFT calculations showed that the hydride transfer step is the rate-determining step, with a calculated activation free energy that is influenced by the solvent environment. mdpi.com Similarly, for Ethyl(2-methylbutyl)amine, computational models could predict how the structure of the amine and the reaction conditions affect the activation energy of its reactions.

Table 2: Hypothetical Activation Energies for Reactions of Ethyl(2-methylbutyl)amine

| Reaction Type | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| N-Alkylation | B3LYP | 6-311++G(d,p) | PCM (Water) | 22.1 |

| Proton Transfer | M06-2X | def2-TZVP | SMD (Methanol) | 8.5 |

| Michael Addition | ωB97X-D | cc-pVTZ | IEF-PCM (Acetonitrile) | 15.3 |

Note: This table presents hypothetical data to exemplify how activation energies for different reactions of a compound like Ethyl(2-methylbutyl)amine could be computationally determined and reported.

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry provides a powerful framework for establishing Quantitative Structure-Reactivity Relationships (QSAR). These relationships correlate the chemical structure of a molecule with its reactivity. For a series of related compounds, computational descriptors can be calculated and then used to build a mathematical model that predicts their reactivity.

In the context of this compound, computational approaches could be used to understand how variations in its structure would affect its reactivity. For instance, the steric hindrance introduced by the 2-methylbutyl group can be quantified using computational methods and correlated with reaction rates. Similarly, electronic properties, such as the charge on the nitrogen atom or the energy of the highest occupied molecular orbital (HOMO), can be calculated and related to the amine's nucleophilicity. nih.gov

Studies on other aliphatic amines have successfully used computational descriptors to build QSAR models. nih.gov For example, the basicity of aliphatic amines in aqueous solution has been computationally studied, revealing the complex interplay of electronic effects and solvation that determines their reactivity. nih.gov For Ethyl(2-methylbutyl)amine, a similar approach could be taken to predict its reactivity in various chemical transformations. By comparing its computed properties with those of a series of other secondary amines, a predictive model for its reactivity could be developed.

Table 3: Selected Computed Molecular Descriptors for Ethyl(2-methylbutyl)amine Potentially Used in Structure-Reactivity Studies

| Descriptor | Value | Significance |

| HOMO Energy | -8.9 eV | Relates to nucleophilicity and ease of oxidation. |

| LUMO Energy | +1.2 eV | Relates to electrophilicity and ease of reduction. |

| Mulliken Charge on Nitrogen | -0.45 e | Indicates the electron density on the nitrogen atom, affecting its basicity and nucleophilicity. |

| Steric Hindrance Parameter | 2.5 Å | Quantifies the bulkiness around the reactive center, influencing reaction rates. |

Note: The values in this table are illustrative and represent the types of molecular descriptors that can be calculated computationally to establish structure-reactivity relationships.

Applications of Ethyl 2 Methylbutyl Amine Hydrochloride in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate and Building Block

Secondary amines are fundamental building blocks in organic synthesis, valued for their ability to participate in a wide range of chemical transformations to form more complex molecules. nih.gov Ethyl(2-methylbutyl)amine (B2759051) hydrochloride, by virtue of its secondary amine functional group, can serve as a crucial intermediate in multi-step synthetic sequences. The presence of both an ethyl and a 2-methylbutyl group on the nitrogen atom provides a specific steric and electronic environment that can influence the outcome of chemical reactions.

Facilitating the Synthesis of Complex Organic Architectures

The synthesis of complex organic molecules often relies on the sequential addition of molecular fragments. Secondary amines like Ethyl(2-methylbutyl)amine are valuable in this context as they can be readily incorporated into larger structures through various carbon-nitrogen bond-forming reactions. chegg.com Traditional methods for the synthesis of secondary amines often involve the N-alkylation of primary amines or the reductive amination of carbonyl compounds. chegg.com

Once formed, secondary amines can act as nucleophiles, attacking electrophilic centers to build molecular complexity. For instance, they can react with acyl chlorides, sulfonyl chlorides, and other electrophiles to form amides, sulfonamides, and other functional groups, respectively. thegoodscentscompany.com These reactions are foundational in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The specific structure of the alkyl groups attached to the nitrogen, in this case, ethyl and 2-methylbutyl, can play a role in directing the stereochemistry of reactions or influencing the physical properties of the final product.

Contribution to Compound Library Generation

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large numbers of diverse compounds, known as libraries. ontosight.ai Secondary amines are a key class of building blocks in the generation of these libraries due to their reliable reactivity in a variety of transformations. nih.gov

The utility of secondary amines in parallel synthesis is well-documented. They are frequently employed in reactions such as amide coupling, arylation, alkylation, and reductive amination to introduce diversity into a molecular scaffold. nih.gov Ethyl(2-methylbutyl)amine, with its distinct substitution pattern, could be used to generate a unique set of compounds within a library, allowing for the exploration of a specific chemical space. The ability to systematically vary the amine component is crucial for establishing structure-activity relationships (SAR) in medicinal chemistry.

Below is an interactive data table showcasing common reactions involving secondary amines in the generation of compound libraries.

| Reaction Type | Reagent Class | Product Functional Group | Significance in Library Synthesis |

| Amide Coupling | Carboxylic Acids, Acyl Halides | Amide | Formation of peptidomimetics and other amide-containing compounds. |

| Reductive Amination | Aldehydes, Ketones | Tertiary Amine | Introduction of diverse alkyl groups and creation of chiral centers. |

| Buchwald-Hartwig Amination | Aryl Halides/Triflates | Tertiary Arylamine | Formation of carbon-nitrogen bonds to aromatic systems. |

| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Carbonyl | Creation of 1,4-addition products with new stereocenters. |

Reagent and Catalytic Utility in Chemical Transformations

Beyond their role as building blocks, secondary amines can also function as reagents and catalysts in organic reactions. Their basicity and nucleophilicity are key to this reactivity. bldpharm.com Chiral secondary amines, for example, are widely used as organocatalysts in asymmetric synthesis to produce enantiomerically enriched products.

Secondary amines can catalyze reactions through the formation of iminium ions or enamines. In iminium catalysis, the secondary amine reversibly condenses with an α,β-unsaturated aldehyde or ketone, lowering the LUMO of the carbonyl compound and activating it towards nucleophilic attack. This strategy has been successfully applied to a variety of asymmetric cycloaddition and conjugate addition reactions.

While Ethyl(2-methylbutyl)amine is not chiral, its basic properties could allow it to function as a general base catalyst in various transformations, such as elimination reactions or condensations. Furthermore, secondary amines have been employed as ligands for transition metal catalysts, modifying the catalyst's reactivity and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl(2-methylbutyl)amine hydrochloride, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : this compound is typically synthesized via multi-step reactions starting from aromatic precursors or alkylamines. Key steps include nucleophilic substitution (e.g., reacting 2-methylbutylamine with ethyl chloroacetate) and subsequent salt formation with HCl . Critical conditions include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .

- Catalysts : Palladium or copper salts may accelerate coupling reactions .

- Purification : Recrystallization or column chromatography ensures purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on δ 1.0–1.5 ppm (methyl/methylene groups) and δ 2.5–3.5 ppm (amine protons). The hydrochloride salt may broaden NH peaks .

- IR : Look for N–H stretches (~2500–3000 cm⁻¹) and C–N vibrations (~1200 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : This compound serves as:

- A building block for synthesizing bioactive molecules (e.g., enzyme inhibitors or receptor ligands) .

- A model substrate for studying amine reactivity in nucleophilic substitutions .

- A precursor for chiral amines in asymmetric catalysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Comparative assays : Use standardized cell lines (e.g., HEK293 for receptor studies) to minimize variability .

- Control experiments : Test for off-target effects using competitive binding assays .

- Meta-analysis : Cross-reference data from PubChem or EPA DSSTox to identify consensus trends .

Q. What strategies optimize reaction yields when side reactions dominate the synthesis of this compound?

- Methodological Answer :

- Temperature modulation : Lower temperatures reduce byproduct formation in exothermic steps .

- In-situ monitoring : Use TLC or inline IR to track reaction progress and adjust reagent stoichiometry .

- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/Cu) to enhance selectivity .

Q. How can computational methods predict the reactivity and toxicity of this compound?

- Methodological Answer :

- Molecular docking : Simulate interactions with target proteins (e.g., serotonin receptors) using AutoDock Vina .

- QSAR modeling : Corrogate structural features (e.g., logP, H-bond donors) with toxicity data from ChemIDplus .

- DFT calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic attacks .

Q. What experimental approaches validate the stability of this compound under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.